METHYL 2-[4-(2-{4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDO)PHENOXY]ACETATE
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Overview
Description
METHYL 2-[4-(2-{4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDO)PHENOXY]ACETATE is a complex organic compound that features a piperidine sulfonyl group, a phthalazinone moiety, and a phenoxyacetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[4-(2-{4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDO)PHENOXY]ACETATE involves multiple steps, including the formation of the piperidine sulfonyl group, the phthalazinone core, and the final esterification. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[4-(2-{4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDO)PHENOXY]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or piperidine moieties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
METHYL 2-[4-(2-{4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDO)PHENOXY]ACETATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of METHYL 2-[4-(2-{4-[4-METHYL-3-(PIP
Properties
IUPAC Name |
methyl 2-[4-[[2-[4-(4-methyl-3-piperidin-1-ylsulfonylphenyl)-1-oxophthalazin-2-yl]acetyl]amino]phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N4O7S/c1-21-10-11-22(18-27(21)43(39,40)34-16-6-3-7-17-34)30-25-8-4-5-9-26(25)31(38)35(33-30)19-28(36)32-23-12-14-24(15-13-23)42-20-29(37)41-2/h4-5,8-15,18H,3,6-7,16-17,19-20H2,1-2H3,(H,32,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVUXUJPJRTSQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)OCC(=O)OC)S(=O)(=O)N5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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